2-amino-N-(2,3,4-trifluorophenyl)acetamide hydrochloride
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Overview
Description
2-amino-N-(2,3,4-trifluorophenyl)acetamide hydrochloride is a useful research compound. Its molecular formula is C8H8ClF3N2O and its molecular weight is 240.61 g/mol. The purity is usually 95%.
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Scientific Research Applications
Analogues in Research and Applications
Compounds similar to 2-amino-N-(2,3,4-trifluorophenyl)acetamide hydrochloride, such as acetamides and their derivatives, play significant roles in various scientific research areas, including organic synthesis, pharmacology, and material science. Acetamide derivatives, including those with fluorophenyl groups, are often explored for their potential biological activities and their use in developing new therapeutic agents.
Advanced Oxidation Processes
One area of interest involves the degradation of pharmaceutical compounds through advanced oxidation processes (AOPs). For example, research on acetaminophen (ACT) degradation highlights the importance of AOPs in treating aqueous mediums contaminated with pharmaceuticals, leading to the generation of various by-products and elucidating degradation pathways. This research underscores the environmental impact and biotoxicity of pharmaceutical contaminants, which could be relevant for similar compounds including acetamides and fluorophenyl derivatives (Qutob et al., 2022).
Chemical Synthesis and Chirality
In synthetic organic chemistry, the N-Ar axis, including the development of N-acylation reagents and exploration of chiral axes due to acyclic imide-Ar bond rotation, is crucial for creating compounds with specific biological activities or material properties. Such research provides a foundation for synthesizing complex molecules, potentially including derivatives of this compound with tailored properties for specific scientific applications (Kondo & Murakami, 2001).
Environmental and Toxicological Research
Studies on nitrogenous disinfection by-products (N-DBPs) in drinking water, including haloacetamides, highlight the importance of understanding the environmental behavior and toxicological impact of nitrogen-containing compounds. This research is pertinent to assessing the safety and environmental impact of various chemicals, including those structurally related to this compound (Bond et al., 2011).
Safety and Hazards
Biochemical Analysis
Biochemical Properties
2-amino-N-(2,3,4-trifluorophenyl)acetamide hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with proteases, which are enzymes that break down proteins . The nature of these interactions often involves the formation of enzyme-substrate complexes, leading to the modulation of enzymatic activity.
Cellular Effects
The effects of this compound on cells are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the expression of certain genes involved in metabolic pathways, thereby impacting cellular metabolism . Additionally, it can modulate cell signaling pathways, leading to changes in cell behavior and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation . This binding often results in conformational changes in the target biomolecule, which can alter its activity. Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods . Long-term exposure to the compound can lead to sustained changes in cellular function, which are often observed in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular and physiological functions . Threshold effects are often observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of the compound can result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism . These interactions can influence metabolic flux and alter metabolite levels within cells. The compound’s metabolism often involves its conversion to other active or inactive forms, which can further modulate its biological activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound can interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . These interactions can affect the compound’s localization and accumulation within different cellular compartments, influencing its overall activity and function.
Subcellular Localization
The subcellular localization of this compound is essential for its activity. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can enhance or inhibit its activity, depending on the cellular context and the specific functions of the targeted compartments.
Properties
IUPAC Name |
2-amino-N-(2,3,4-trifluorophenyl)acetamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O.ClH/c9-4-1-2-5(8(11)7(4)10)13-6(14)3-12;/h1-2H,3,12H2,(H,13,14);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URCPVDIDZOUHJX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1NC(=O)CN)F)F)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClF3N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1046757-38-3 |
Source
|
Record name | Acetamide, 2-amino-N-(2,3,4-trifluorophenyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1046757-38-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.